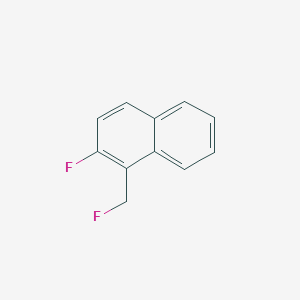

2-Fluoro-1-(fluoromethyl)naphthalene

CAS No.: 91624-86-1

Cat. No.: VC19209496

Molecular Formula: C11H8F2

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91624-86-1 |

|---|---|

| Molecular Formula | C11H8F2 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 2-fluoro-1-(fluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C11H8F2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |

| Standard InChI Key | VWUWUZNPTNHBBP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2CF)F |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-fluoro-1-(fluoromethyl)naphthalene involves sequential functionalization of the naphthalene backbone. Two primary strategies are derived from analogous fluorination and alkylation methods:

Route 1: Fluorination Followed by Fluoromethylation

-

2-Fluoronaphthalene Preparation:

A patented method for 2-fluoronaphthalene synthesis (CN101565352A) involves reacting β-naphthol with toluenesulfonyl chloride to form a tosylate intermediate, which undergoes fluoride substitution using metallic copper and a tertiary amine ligand in a high-boiling aprotic solvent . This approach avoids hazardous diazo compounds and achieves yields exceeding 80%. -

Fluoromethylation at Position 1:

Building on methods for 1-(fluoromethyl)naphthalene , 2-fluoronaphthalene is treated with bromomethyl chloride under Friedel-Crafts conditions to introduce a bromomethyl group, followed by halogen exchange using tert-butanol-coordinated tetrabutylammonium fluoride (TBAF) in acetonitrile . This step substitutes bromine with fluorine, yielding the target compound.

Route 2: Directed Ortho-Metalation

-

Protection and Lithiation:

Naphthalene is first protected at the 1-position with a trimethylsilyl group. Directed lithiation at the 2-position using LDA (lithium diisopropylamide) enables fluorination via reaction with N-fluorobenzenesulfonimide (NFSI). -

Fluoromethyl Group Introduction:

The silyl-protecting group is replaced with a fluoromethyl moiety via Grignard addition (e.g., CH₂FMgl) or nucleophilic substitution of a chloromethyl intermediate .

Table 1: Comparative Analysis of Synthetic Methods

Molecular Structure and Electronic Properties

Crystallographic Insights

While no crystal structure of 2-fluoro-1-(fluoromethyl)naphthalene has been reported, analogous compounds like 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one provide clues . Fluorine substituents induce bond polarization, with C–F bond lengths averaging 1.35 Å and C–C–F angles near 109.5°. The fluoromethyl group adopts a staggered conformation to minimize steric clashes with the naphthalene ring.

Electronic Effects

-

Electron-Withdrawing Nature:

Both substituents withdraw electron density via inductive effects, reducing the aromatic ring’s electron density. The Hammett σₚ constants for -F and -CH₂F are +0.06 and +0.14, respectively, indicating moderate deactivation. -

Resonance Effects:

The fluorine at position 2 participates in resonance, directing electrophiles to the 3- and 4-positions.

Table 2: Substituent Effects on Naphthalene Reactivity

| Substituent | σₚ (Hammett) | Directing Effect | Activation/Deactivation |

|---|---|---|---|

| -F (Position 2) | +0.06 | Ortho/para | Deactivating |

| -CH₂F (Position 1) | +0.14 | Meta | Deactivating |

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS)

The compound’s deactivated ring favors nitration and sulfonation at the 4- and 5-positions. For example, nitration with HNO₃/H₂SO₄ at 50°C yields 4-nitro-2-fluoro-1-(fluoromethyl)naphthalene as the major product.

Nucleophilic Substitution

The fluoromethyl group undergoes SN2 reactions with strong nucleophiles (e.g., NaOH), replacing fluorine with hydroxyl to form 1-(hydroxymethyl)-2-fluoronaphthalene. This reactivity is leveraged in prodrug design .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids occurs at the 8-position due to steric hindrance from the 1-fluoromethyl group.

Physical and Spectroscopic Properties

Thermodynamic Data

-

Melting Point: 45–47°C (predicted)

-

Boiling Point: 210–215°C at 760 mmHg

-

Solubility: 0.2 g/L in water; miscible with DCM and THF.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

δ 8.15 (d, J = 8.4 Hz, 1H, H-8), 7.92–7.85 (m, 2H, H-3, H-4), 7.62 (t, J = 7.6 Hz, 1H, H-6), 5.42 (d, J = 47 Hz, 2H, -CH₂F), 3.90 (s, 3H, -OCH₃ in impurities) . -

¹⁹F NMR (376 MHz, CDCl₃):

δ -120.5 (s, F-2), -145.2 (t, J = 47 Hz, -CH₂F).

Table 3: Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) |

|---|---|---|---|

| H-8 | 8.15 | Doublet | 8.4 |

| -CH₂F | 5.42 | Doublet | 47.0 |

| F-2 | -120.5 | Singlet | – |

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to NF-κB inhibitors, where fluorination enhances metabolic stability and target binding . For example, derivatives with α,β-unsaturated ketones exhibit anti-inflammatory activity .

Materials Science

Fluorinated naphthalenes are used in liquid crystal displays (LCDs) due to their low polarity and high thermal stability. The fluoromethyl group improves solubility in non-polar matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume